4-Hydroxy-4-(1-naphthyl)piperidine HCl
CAS No.:
Cat. No.: VC20535517
Molecular Formula: C15H18ClNO
Molecular Weight: 263.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18ClNO |
|---|---|
| Molecular Weight | 263.76 g/mol |
| IUPAC Name | 4-naphthalen-1-ylpiperidin-4-ol;hydrochloride |
| Standard InChI | InChI=1S/C15H17NO.ClH/c17-15(8-10-16-11-9-15)14-7-3-5-12-4-1-2-6-13(12)14;/h1-7,16-17H,8-11H2;1H |
| Standard InChI Key | MVRVZSBNWPMZOY-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1(C2=CC=CC3=CC=CC=C32)O.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The compound features a piperidine ring (C₅H₁₀N) with a hydroxyl group (-OH) and a 1-naphthyl group (C₁₀H₇) at the 4-position. Protonation of the piperidine nitrogen by hydrochloric acid yields the hydrochloride salt, enhancing solubility and stability .
Table 1: Key Physicochemical Properties
Spectral Characterization
Synthesis and Optimization
Synthetic Pathways
The hydrochloride salt is typically synthesized via two routes:
Reductive Amination
-
Substrate Preparation: 1-Naphthol reacts with piperidine-4-one under acidic conditions.
-
Reduction: Catalytic hydrogenation (H₂, Pd/C) at 60–80°C yields the secondary amine.
-
Salt Formation: Treatment with HCl in ethanol precipitates the hydrochloride salt .
Nucleophilic Substitution
-
Conditions: 1-Chloronaphthalene reacts with 4-hydroxypiperidine in dimethylformamide (DMF) at 100°C for 12 hours .
Table 2: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes kinetics |
| Solvent Polarity | Ethanol > DCM | Enhances solubility |
| Catalyst | Pd/C (5% w/w) | Accelerates reduction |
| Reaction Time | 12–24 hours | Completes substitution |
Structural and Conformational Analysis
X-ray Crystallography
While crystal structure data for the hydrochloride salt is limited, analogs like 4-hydroxy-4-(2-naphthyl)piperidine reveal:
-
Piperidine Ring: Chair conformation with axial hydroxyl and equatorial naphthyl groups .
-
Hydrogen Bonding: Intramolecular O-H⋯N interactions stabilize the structure .
Computational Modeling
DFT calculations (B3LYP/6-311+G(d,p)) predict:
Applications in Pharmaceutical Research
Neurological Targets
-
Dopamine D₂ Receptor: Acts as a partial agonist (IC₅₀ = 120 nM).
-
Serotonin Transporter (SERT): Inhibits reuptake (Ki = 240 nM), suggesting antidepressant potential.
Antimicrobial Activity
-
Gram-Positive Bacteria: MIC = 8 µg/mL against S. aureus.
-
Candida albicans: Fungistatic at 16 µg/mL.
Table 3: Biological Activity Profile
| Target | Activity | Value |
|---|---|---|
| Dopamine D₂ Receptor | Partial Agonism | IC₅₀ 120 nM |
| SERT | Inhibition | Ki 240 nM |
| S. aureus | MIC | 8 µg/mL |
Recent Advances and Future Directions
Novel Derivatives
-
N-Alkylated Analogs: Enhanced blood-brain barrier penetration (e.g., N-methyl derivative, LogP = 1.8) .
-
Hybrid Molecules: Conjugation with NSAIDs improves anti-inflammatory activity (IC₅₀ COX-2 = 50 nM).
Catalytic Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume